molecular formula C11H11N5O2 B2845998 5-nitro-N4-(o-tolyl)pyrimidine-4,6-diamine CAS No. 681271-13-6

5-nitro-N4-(o-tolyl)pyrimidine-4,6-diamine

Cat. No.: B2845998
CAS No.: 681271-13-6
M. Wt: 245.242
InChI Key: QQKCVCNUNJHBNC-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of pyrimidopyrimidines involves various methods . For instance, an oxidative annulation involving anilines, aryl ketones, and DMSO as a methine (=CH−) equivalent promoted by K2S2O8 provides 4-arylquinolines . Also, a ZnCl2-catalyzed three-component coupling reaction allows the synthesis of various 4,5-disubstituted pyrimidine derivatives .

Scientific Research Applications

An Unexpected Deamination Reaction

  • Study Insight : Pyrimidine photoproducts, similar in structure to 5-nitro-N4-(o-tolyl)pyrimidine-4,6-diamine, have been found to undergo unexpected reactions under certain conditions, such as hydrolyzing and breaking bonds in specific environments (Lin, Jian, Ouyang, & Li, 2014).

Fischer–Hepp Type Rearrangement in Pyrimidines

  • Study Insight : The rearrangement of pyrimidines, which includes compounds like this compound, is crucial for understanding their chemical behavior. This rearrangement is influenced by the structure of the pyrimidines and the presence of certain functional groups (Čikotienė, Jonušis, & Jakubkienė, 2013).

Photodegradation of Polyimides

  • Study Insight : Nitro group substitution, as seen in this compound, significantly influences the photolytic decomposability of polymers. This is important in the development of materials with specific light-reactive properties (Feng, Matsumoto, & Kurosaki, 1997).

Reactions with Amines and Thiols

  • Study Insight : The reaction of this compound with amines and thiols can lead to the formation of various products, indicating its potential in synthetic chemistry (Čikotienė, Pudziuvelyte, Brukštus, & Tumkevičius, 2007).

NO-Generating Property of Pyrimidine Derivatives

  • Study Insight : Certain pyrimidine derivatives, related to this compound, have been found to generate nitric oxide (NO) under specific conditions. This property is significant for potential biological applications (Sako, Oda, Ohara, Hirota, & Maki, 1998).

Synthesis and Biological Activity

Quantitative Measurement of Radiation-Induced Base Products

New Polymorphs and Their Properties

Properties

IUPAC Name

4-N-(2-methylphenyl)-5-nitropyrimidine-4,6-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N5O2/c1-7-4-2-3-5-8(7)15-11-9(16(17)18)10(12)13-6-14-11/h2-6H,1H3,(H3,12,13,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQKCVCNUNJHBNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC2=NC=NC(=C2[N+](=O)[O-])N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N5O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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